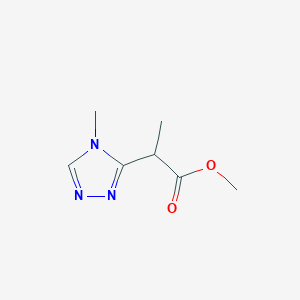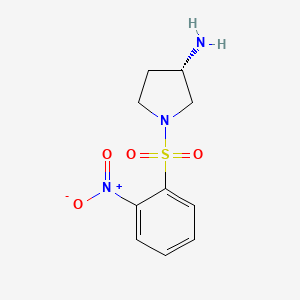![molecular formula C11H14N2 B13063478 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13063478.png)
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is performed on a gram scale and provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which simultaneously forms both rings in a single reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed cyclopropanation reaction suggests it could be adapted for larger-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic structure.
Reduction: Used to reduce double bonds or other reducible groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Can involve halogenating agents like bromine or chlorine under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with various molecular targets. For instance, it acts as a reuptake inhibitor by binding to the transporters of neurotransmitters like serotonin, noradrenaline, and dopamine, thereby increasing their levels in the synaptic cleft . This action can modulate mood and cognitive functions, making it a potential candidate for treating neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-azabicyclo[3.1.0]hexane: Another derivative with similar structural features but different biological activities.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A structurally related compound with distinct chemical properties.
Uniqueness
3-Phenyl-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a reuptake inhibitor of multiple neurotransmitters sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H14N2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-phenyl-3-azabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C11H14N2/c12-11-9-6-13(7-10(9)11)8-4-2-1-3-5-8/h1-5,9-11H,6-7,12H2 |
InChI-Schlüssel |
WEFGOMSEHXLKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2N)CN1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


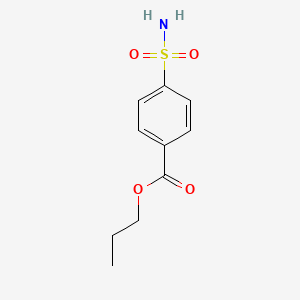

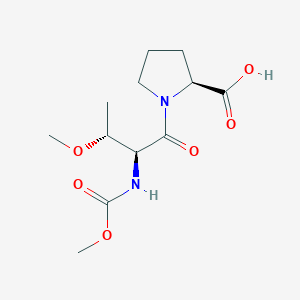
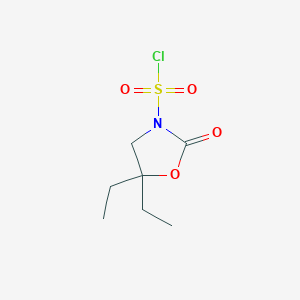
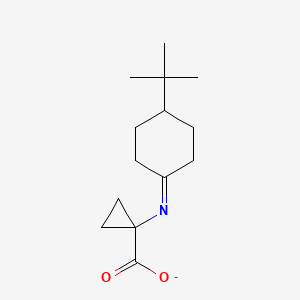
![Boronic acid, b-[3-[[(4-pyridinylmethyl)amino]carbonyl]phenyl]-](/img/structure/B13063433.png)

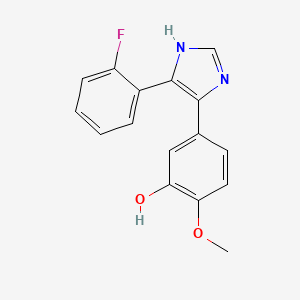
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B13063449.png)
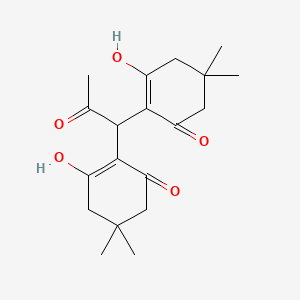

![2-(((4-Bromophenyl)thio)methyl)-4-chloro-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13063457.png)
